Cas no 68185-02-4 (2-Propenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester)
68185-02-4 structure
Product Name:2-Propenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester
CAS-nummer:68185-02-4
MF:C13H15NO4
MW:249.262503862381
CID:393584
PubChem ID:14334458
Update Time:2025-04-19
2-Propenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester
- ethyl 2-(phenylmethoxycarbonylamino)prop-2-enoate
- SCHEMBL1813593
- DTXSID80559041
- 68185-02-4
- Ethyl 2-{[(benzyloxy)carbonyl]amino}prop-2-enoate
- ethyl N-benzyloxycarbonyl-2-amino-acrylate
- DVDCTYKWRDJBCR-UHFFFAOYSA-N
- ethyl beta-(N-benzyloxycarbonyl) amino-acrylate
-
- Inchi: 1S/C13H15NO4/c1-3-17-12(15)10(2)14-13(16)18-9-11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3,(H,14,16)
- InChI-sleutel: DVDCTYKWRDJBCR-UHFFFAOYSA-N
- LACHT: O(C(NC(=C)C(=O)OCC)=O)CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 249.10010796g/mol
- Monoisotopische massa: 249.10010796g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 7
- Complexiteit: 308
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 64.6Ų
2-Propenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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